molecular formula C₁₇H₂₀O₉ B1144520 4-O-(E)-Feruloylquinic Acid CAS No. 96646-16-1

4-O-(E)-Feruloylquinic Acid

Cat. No.: B1144520
CAS No.: 96646-16-1
M. Wt: 368.34
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Description

Significance within Natural Product Chemistry and Phytochemistry Research

4-O-(E)-Feruloylquinic acid is a naturally occurring phenolic compound that holds significance in the fields of natural product chemistry and phytochemistry. cymitquimica.com As a member of the hydroxycinnamic acid derivatives, it is studied for its chemical structure and properties. cymitquimica.com The compound is recognized for its potential antioxidant activities, a characteristic attributed to many phenolic compounds. cymitquimica.comcymitquimica.com In phytochemistry, its presence in various plants contributes to the understanding of plant metabolism and defense mechanisms. cymitquimica.cominca.gov.br Researchers investigate compounds like this compound to understand their roles within the complex chemical makeup of plants. cymitquimica.com It is considered a secondary metabolite and has been identified in the coffee brewing process. cymitquimica.com The compound's presence in certain foods has also led to its consideration as a potential biomarker for the consumption of those products. medchemexpress.comfoodb.ca

Historical Overview and Initial Discoveries of Feruloylquinic Acids

The broader family to which this compound belongs, the chlorogenic acids (CGAs), have been a subject of scientific interest for many years. Chlorogenic acids are a major class of phenolic compounds, comprising esters of certain trans-cinnamic acids (like caffeic, ferulic, and p-coumaric acids) with quinic acid. inca.gov.br Feruloylquinic acid isomers, however, are considered minor components of the total CGA content in sources like green coffee beans, constituting approximately 4% of the total. researchgate.net

Due to their lower abundance compared to other CGAs like caffeoylquinic acids, feruloylquinic acid isomers have not been as extensively investigated. researchgate.net The lack of commercially available standards for these isomers has historically presented a challenge for their detailed study, necessitating the use of advanced analytical techniques for their identification and quantification. researchgate.net Efficient chemical syntheses for the 3-O-, 4-O-, and 5-O-feruloylquinic acid isomers have since been developed, starting from D-(−)-quinic acid, to facilitate further research. researchgate.net

Structural Elucidation and Isomeric Considerations, including (E) and (Z) Stereochemistry of the Feruloyl Moiety

The chemical structure of this compound is defined by two primary components: a quinic acid core and a feruloyl group attached via an ester bond. The quinic acid is a cyclitol, a cyclohexane (B81311) ring with multiple hydroxyl groups. foodb.ca The feruloyl moiety is derived from ferulic acid.

The designation "4-O-" indicates that the feruloyl group is esterified to the hydroxyl group at the 4th position of the quinic acid ring. This positioning is a key isomeric feature, as other positional isomers exist, such as 3-O-feruloylquinic acid and 5-O-feruloylquinic acid. researchgate.netnih.gov

The "(E)" in the name refers to the stereochemistry of the double bond within the feruloyl moiety's prop-2-enoyl side chain. It denotes the entgegen (opposite) configuration, where the higher-priority substituents on each carbon of the double bond are on opposite sides. This is also commonly referred to as the trans isomer. foodb.canih.gov The IUPAC name, (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexanecarboxylic acid, precisely describes this spatial arrangement. foodb.canih.gov

Interactive Table: Chemical Properties of this compound

Property Value Source
Molecular Formula C17H20O9 cymitquimica.comnih.govnaturalproducts.net
Molecular Weight 368.34 g/mol cymitquimica.com
IUPAC Name (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid foodb.canih.gov
InChI Key VTMFDSJJVNQXLT-KSQYBWRXSA-N cymitquimica.com
Polar Surface Area 153.75 Ų foodb.ca
Hydrogen Bond Donor Count 5 foodb.canaturalproducts.net
Hydrogen Bond Acceptor Count 8 foodb.canaturalproducts.net
Rotatable Bond Count 6 foodb.ca

Classification within the Chlorogenic Acid Family and Related Acyl-Quinic Acids

This compound is classified within a well-defined hierarchy of natural compounds. Broadly, it is a phenolic compound, a large class of plant secondary metabolites. inca.gov.brphytohub.eu More specifically, it belongs to the phenylpropanoids, which are characterized by a C6-C3 carbon skeleton. medchemexpress.comnaturalproducts.net

It is a member of the chlorogenic acid (CGA) family. inca.gov.br CGAs are esters formed between a quinic acid and one or more hydroxycinnamic acids. inca.gov.br The main classes of naturally occurring CGAs include caffeoylquinic acids (CQA), dicaffeoylquinic acids (diCQA), and the less common feruloylquinic acids (FQA). inca.gov.br Therefore, this compound is a type of FQA. It is also categorized as a quinic acid derivative. foodb.canaturalproducts.net

Interactive Table: Chemical Classification of this compound

Level Classification Source
Super Class Phenylpropanoids and polyketides naturalproducts.net
Class Phenylpropanoids (C6-C3) naturalproducts.net
Sub Class Cinnamic acids and derivatives naturalproducts.net
Direct Parent Quinic acids and derivatives foodb.canaturalproducts.net

Properties

CAS No.

96646-16-1

Molecular Formula

C₁₇H₂₀O₉

Molecular Weight

368.34

Synonyms

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; 

Origin of Product

United States

Biosynthesis and Occurrence of 4 O E Feruloylquinic Acid

Natural Distribution Across Biological Taxa

The presence of 4-O-(E)-Feruloylquinic acid has been documented across a range of biological taxa, primarily within the plant kingdom. Its distribution is not uniform, with certain plant families and species exhibiting higher concentrations of this compound. Research has also indicated its presence in some microorganisms, highlighting the broad ecological significance of this phenolic ester. nih.gov

A number of specific plant species have been identified as sources of this compound. These include commercially important plants as well as species utilized in traditional medicine.

Coffea arabica (Coffee): Green coffee beans are a well-known source of chlorogenic acids, a group that includes feruloylquinic acids. researchgate.netnih.gov Specifically, 4-O-feruloylquinic acid has been identified as one of the isomers present in Arabica coffee beans. nih.govnih.gov Its concentration can vary depending on the coffee variety and processing methods. researchgate.net

Stemona japonica : This medicinal plant, used in traditional Chinese medicine, has been found to contain 4-O-feruloylquinic acid. mdpi.comelectronicsandbooks.commdpi.comtandfonline.com Chromatographic analyses have successfully isolated and identified this compound from extracts of Stemona japonica. mdpi.comelectronicsandbooks.commdpi.com

Phellodendri Amurensis Cortex : The dried bark of Phellodendron amurense, known as Guan Huang Bai in Chinese medicine, is another source of 4-O-feruloylquinic acid. researchgate.netresearchgate.netnih.govfrontiersin.org Studies have developed methods for the simultaneous determination of various compounds in this medicinal material, including 4-O-feruloylquinic acid. researchgate.netresearchgate.net

Manilkara zapota (Sapodilla): The fruit of the sapodilla tree has been shown to contain a variety of polyphenolic compounds, including those related to feruloylquinic acid. newswise.commdpi.comfrontiersin.orgnih.gov

Below is an interactive data table summarizing the key plant sources of this compound.

Plant SpeciesCommon NamePart(s) Containing the Compound
Coffea arabicaCoffeeGreen Beans
Stemona japonica-Roots
Phellodendri Amurensis CortexAmur Cork TreeBark
Manilkara zapotaSapodillaFruit

The accumulation of this compound within a plant is not uniform and can vary significantly between different tissues and organs. In coffee plants, for instance, the highest concentrations of chlorogenic acids, including feruloylquinic acid isomers, are typically found in the green beans. In medicinal plants like Phellodendri Amurensis Cortex, the bioactive compounds are concentrated in the bark. researchgate.net The specific localization of these compounds is linked to their physiological roles within the plant, which can include defense against pathogens and herbivores, as well as protection from environmental stressors.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is an intricate process that is integrated within the broader phenylpropanoid pathway. This metabolic route is responsible for the synthesis of a wide array of phenolic compounds in plants. The formation of this compound involves the convergence of precursors from the shikimate pathway and the subsequent action of specific enzymes.

The synthesis of this compound relies on the availability of two primary precursor molecules: quinic acid and ferulic acid.

Quinic Acid: This cyclitol is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. 3-Dehydroquinic acid, an intermediate of the shikimate pathway, is reduced to form quinic acid.

Ferulic Acid: As a hydroxycinnamic acid, ferulic acid is also a product of the phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into various hydroxycinnamic acids, including p-coumaric acid and caffeic acid. Caffeic acid is then methylated to produce ferulic acid.

The formation of this compound occurs through the esterification of ferulic acid (or its activated form, feruloyl-CoA) with quinic acid. nih.gov

Several key enzymes play a crucial role in catalyzing the reactions that lead to the formation of this compound.

Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme is a central player in the synthesis of chlorogenic acids, including feruloylquinic acids. HQT catalyzes the transfer of a hydroxycinnamoyl group, such as feruloyl, from its coenzyme A (CoA) thioester to the hydroxyl group of quinic acid. The systematic name for this enzyme class is feruloyl-CoA:quinate O-(hydroxycinnamoyl)transferase.

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation step in the biosynthesis of ferulic acid from its precursor, caffeic acid. Caffeic acid O-methyltransferase (COMT) and caffeoyl-CoA O-methyltransferase (CCoAOMT) are two types of OMTs that can catalyze this reaction, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of caffeic acid or caffeoyl-CoA.

A simplified overview of the enzymatic steps is presented in the table below.

EnzymeAbbreviationRole in Biosynthesis
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl TransferaseHQTCatalyzes the esterification of feruloyl-CoA and quinic acid.
O-MethyltransferaseOMTCatalyzes the methylation of caffeic acid to form ferulic acid.

The biosynthesis of this compound is tightly regulated at the genetic level through the controlled expression of the genes encoding the necessary biosynthetic enzymes. The expression of these genes is influenced by a variety of internal developmental cues and external environmental stimuli.

The transcription of genes encoding enzymes like hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is known to be responsive to abiotic stressors such as UV radiation and salinity. This suggests a role for these compounds in the plant's defense and adaptation mechanisms.

Furthermore, the regulation of the broader phenylpropanoid pathway, from which the precursors of this compound are derived, is controlled by a complex network of transcription factors. researchgate.net Families of transcription factors such as MYB , bHLH , and AP2/ERF have been shown to play significant roles in modulating the expression of genes involved in the synthesis of phenolic compounds. nih.govelectronicsandbooks.com For instance, the AtMYB12 transcription factor in Arabidopsis thaliana has been shown to activate the caffeoyl quinic acid biosynthetic pathway when expressed in tomato. nih.gov These transcription factors can act as master switches, coordinating the expression of multiple genes in the pathway in response to specific signals. The presence of specific cis-acting regulatory elements in the promoter regions of these biosynthetic genes allows for their coordinated response to these regulatory proteins.

Environmental and Developmental Factors Influencing Compound Accumulation

The concentration of this compound in plants is not static; it is dynamically influenced by a range of external environmental stimuli and internal developmental programs. These factors can significantly alter the biosynthesis and accumulation of this and other related phenolic compounds, affecting the plant's chemical profile and its interactions with the environment.

Environmental Factors

Environmental conditions play a crucial role in regulating the production of secondary metabolites in plants. Abiotic stressors, in particular, can trigger significant changes in the phenylpropanoid pathway, leading to altered levels of this compound. The synthesis and accumulation of phytochemicals are critically dependent on these external variables nih.gov.

Light Intensity and UV Radiation: Light is a critical environmental factor that affects the biosynthesis of phenolic compounds. Higher light intensity can lead to an increased content of total polyphenols and chlorogenic acid nih.gov. Furthermore, exposure to ultraviolet (UV) radiation serves as a significant abiotic stressor that can enhance the production of UV-absorbing compounds like flavonoids and other phenolics as a defense mechanism.

UV-B Radiation: Has been shown to induce higher concentrations of flavonoids in the leaves of rapeseed (Brassica napus) researchgate.net. This response is believed to be a protective measure, as these compounds can absorb UV-B radiation and mitigate potential cellular damage.

UV-A and UV-C Radiation: UV-A treatment has been observed to increase the content of individual phenolic compounds, including ferulic acid, in extracts from sugar beet leaves nih.gov. Similarly, UV-C irradiation can act as an elicitor, enhancing the accumulation of valuable metabolites in plant cell cultures nih.gov. The application of UV light can synergistically improve the plant's metabolism, leading to increased production of these compounds nih.gov.

Temperature: Temperature fluctuations can have a profound impact on the enzymatic reactions involved in the biosynthesis of phenolic compounds. In Angelica sinensis, a cool temperature of 15°C was found to enhance the biosynthesis of ferulic acid and flavonoids when compared to a normal temperature of 22°C nih.gov. Low temperatures are recognized as an important regulator of phenylpropanoid metabolism nih.gov. Conversely, some studies suggest that in certain plants, both higher and lower temperatures, relative to an optimal intermediate temperature, can lead to an increase in the concentration of secondary metabolites mdpi.com. Warmer climates may also promote the synthesis of higher quantities of phenolic compounds in some plant species mjpms.in.

Altitude: Plants growing at higher altitudes are often exposed to harsher environmental conditions, including greater UV radiation and lower temperatures. This can lead to an increased synthesis of secondary metabolites as a protective adaptation mjpms.in. Research on bilberry (Vaccinium myrtillus) leaf extracts from different habitats showed that the concentration of feruloylquinic acid varied with altitude, with one habitat at 850 m showing a concentration of 59.65 ± 0.44 mg/g researchgate.net.

Table 1: Influence of Environmental Factors on Phenolic Compound Accumulation

Environmental FactorGeneral Effect on Phenolic CompoundsSpecific Example Related to Feruloylquinic Acid or its Precursors
Light/UV RadiationIncreases accumulation of flavonoids and other phenolics. nih.govnih.govUV-A treatment increased ferulic acid content in sugar beet leaf extracts. nih.gov
TemperatureCool temperatures can enhance biosynthesis. Both high and low temperatures can also trigger accumulation. nih.govmdpi.comCooler temperatures (15°C) enhanced ferulic acid biosynthesis in Angelica sinensis. nih.gov
AltitudeHigher altitudes often lead to increased synthesis of secondary metabolites. mjpms.inFeruloylquinic acid content in bilberry leaves varied with the altitude of the habitat. researchgate.net
Water Availability (Drought)Drought stress can lead to a massive increase in many active compounds. nih.govGeneral increase in phenolic compounds is observed under drought stress.
Soil NutrientsNutrient balance (e.g., Nitrogen/Sulphur ratio) influences secondary metabolite production. mdpi.comSoil composition can affect the overall phytochemical profile of a plant.

Developmental Factors

The accumulation of this compound is also intricately linked to the plant's developmental stage. The concentration of phenolic compounds can vary significantly between different tissues and change as the plant matures.

Ripening Stage: The process of fruit ripening involves a series of biochemical changes that affect the levels of various metabolites. In coffee cherries, for example, the chemical composition shifts as the fruit matures from a green to a ripe state mdpi.com. While some studies on coffee fruits have not shown a significant effect of the maturity stage on the total content of chlorogenic acids, others suggest a reduction in phenolic compounds during ripening, which contributes to a decrease in astringency mdpi.comresearchgate.netbaristahustle.com.

A study on dried ripe coffee cherry pulp found that the concentration of 5-O-feruloylquinic acid was higher in spray-dried samples compared to freeze-dried ones, indicating that processing methods post-harvest can also influence the final concentration of these compounds mdpi.com. The analysis of whole coffee cherries has also identified 4-feruloylquinic acid as one of the major isomers of chlorogenic acids present nih.gov.

Table 2: Developmental Influence on Phenolic Compounds in Coffee Cherries

Developmental StageGeneral Change in Phenolic CompoundsRelevance to Feruloylquinic Acids
Green (Unripe)Often higher levels of total chlorogenic acids, contributing to astringency.Considered a stage of active biosynthesis and accumulation.
MaturingLevels of specific isomers may fluctuate.Dynamic changes in the profile of chlorogenic acid isomers.
RipeA potential reduction in total phenolic compounds is often observed to improve palatability. baristahustle.comThis compound is present as a notable isomer in ripe cherries. nih.gov

Advanced Methodologies for Isolation, Purification, and Analysis of 4 O E Feruloylquinic Acid

Advanced Chromatographic Separation Techniques

Modern chromatographic techniques offer high resolution and efficiency in the separation of complex mixtures of natural products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Countercurrent Chromatography (CCC) are among the most powerful tools for the isolation and purification of 4-O-(E)-feruloylquinic acid.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) applications in isolation and purification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the isolation and purification of this compound from complex plant extracts. These methods offer high resolution, sensitivity, and reproducibility.

The separation is typically achieved on reversed-phase columns, with C18 being the most common stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acid modifier like formic acid or acetic acid to improve peak shape and resolution) and an organic solvent (typically acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a wide range of polarities.

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A typical UPLC method for the analysis of feruloylquinic acid isomers would employ a C18 column and a gradient of water with formic acid and acetonitrile.

Table 1: Typical HPLC and UPLC Parameters for the Analysis of this compound

ParameterHPLCUPLC
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 30-60 min5-95% B over 5-15 min
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Detection Diode Array Detector (DAD) at ~325 nmDiode Array Detector (DAD) at ~325 nm

Preparative HPLC for isolation of isomers and derivatives

For the isolation of larger quantities of pure this compound, its isomers (e.g., 3-O- and 5-O-feruloylquinic acid), and its derivatives, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative HPLC is to achieve a high-purity product with good recovery. The conditions developed at the analytical scale are often transferred and optimized for the preparative scale. This may involve adjusting the gradient slope, flow rate, and sample concentration to maximize throughput while maintaining the required purity. The fractions containing the target compound are collected, and the solvent is subsequently removed to yield the purified substance.

Countercurrent Chromatography (CCC) and other liquid-liquid separation methods

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a valuable alternative to traditional solid-support-based chromatography for the isolation of natural products. In CCC, both the stationary and mobile phases are liquids, which eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates.

The selection of a suitable biphasic solvent system is crucial for a successful CCC separation. A common approach for the separation of phenolic acids involves systems composed of n-hexane, ethyl acetate, methanol, and water in various ratios. The partition coefficient (K) of the target compound in the chosen solvent system determines its elution behavior. By modifying the solvent system, the separation can be optimized to isolate this compound from other components in the extract. For instance, a two-phase solvent system of ethyl acetate-n-butanol-water has been successfully used for the isolation of chlorogenic acid, a structurally related compound.

Spectroscopic and Spectrometric Techniques for Structural Confirmation and Characterization

Once a compound is isolated and purified, its chemical structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful analytical techniques for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR) for detailed structural assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C-NMR provides information about the number and types of carbon atoms in the molecule.

2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Quinic Acid Moiety
1~75.0-
2~37.0~1.8-2.0 (m)
3~70.0~3.5-3.7 (m)
4~72.0~4.9-5.1 (m)
5~71.0~3.9-4.1 (m)
6~36.0~1.9-2.1 (m)
7 (COOH)~175.0-
Feruloyl Moiety
1'~125.0-
2'~115.0~7.1-7.3 (d)
3'~148.0-
4'~149.0-
5'~116.0~6.8-7.0 (d)
6'~123.0~7.0-7.2 (dd)
7' (C=C)~145.0~7.5-7.7 (d, J≈16 Hz)
8' (C=C)~115.0~6.3-6.5 (d, J≈16 Hz)
9' (C=O)~166.0-
OCH₃~56.0~3.8 (s)

Mass Spectrometry (MS and LC-MS/MS) for molecular weight and fragmentation analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool for the analysis of complex mixtures.

The molecular weight of this compound (C₁₇H₂₀O₉) is 368.11 g/mol . In mass spectrometry, it is often observed as a protonated molecule [M+H]⁺ at m/z 369 or a deprotonated molecule [M-H]⁻ at m/z 367.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. The fragmentation pattern of feruloylquinic acid isomers can help to distinguish between them. For 4-O-feruloylquinic acid, characteristic fragment ions are observed that correspond to the loss of the quinic acid moiety or parts of it, as well as fragments from the ferulic acid portion. A key diagnostic fragment for 4-substituted chlorogenic acids is often the ion at m/z 173, corresponding to a dehydrated quinic acid fragment. mdpi.com

Table 3: Characteristic MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 367)

Fragment Ion (m/z)Proposed Identity
193[Ferulic acid - H]⁻
191[Quinic acid - H]⁻
179[Caffeic acid - H]⁻ (from in-source demethylation)
173[Quinic acid - H - H₂O]⁻
134[Ferulic acid - H - COOH - CH₃]⁻

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy is a valuable analytical technique for the analysis of this compound, primarily due to the presence of a chromophore within its structure. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. orientjchem.org In this compound, the ferulic acid moiety, a derivative of cinnamic acid, serves as the principal chromophore. This structural feature is characterized by a conjugated system of double bonds in the propenoic acid chain and the aromatic ring, which allows for the absorption of UV radiation. orientjchem.org

The analysis involves measuring the absorbance of a sample at various wavelengths to generate a UV spectrum. This spectrum typically shows one or more absorption maxima (λmax), which are characteristic of the molecule's electronic structure. For hydroxycinnamates like ferulic acid and its derivatives, characteristic absorption maxima are typically observed. researchgate.net For instance, the UV-Vis profile for extracts containing feruloyl derivatives reveals absorption bands indicating the presence of phenolic compounds. nih.govresearchgate.net The specific position of the ionizable functional group relative to the chromophore influences the pH sensitivity of the UV absorbance, a principle that is fundamental to this analytical method. orientjchem.org The structure of this compound has been elucidated using a combination of methods including UV, NMR, and ESI-MS. targetmol.comchemfaces.com

Table 1: Typical UV Absorption Maxima for Hydroxycinnamates

Compound ClassTypical Absorption Maxima (λmax)Reference
p-Coumaric Acid Derivatives~310 nm researchgate.net
Caffeic Acid Derivatives~324 nm researchgate.net
Ferulic Acid Derivatives~320-325 nm researchgate.net

Quantitative Analysis Methods in Complex Biological and Plant Matrices

The quantification of this compound in complex samples, such as plant extracts and biological fluids, requires robust and validated analytical methods. thermofisher.com These methods are essential for accurately determining the concentration of the analyte, which is crucial for research in phytochemistry and pharmacokinetics. nih.gov High-performance liquid chromatography (HPLC) is the most commonly reported analytical method for the quantitative determination of phenolic acids and their derivatives in various matrices. nih.govmdpi.com This technique is often coupled with a UV/Vis detector, such as a diode-array detector (DAD), which allows for the specific detection of compounds based on their UV absorption spectra. mdpi.com

The primary goal of these quantitative methods is to ensure the identity, purity, and potency of the analyte within a sample. omicsonline.org The process involves separating the target compound from other components in the matrix and then measuring its concentration relative to a known standard. sysrevpharm.org The complexity of biological and plant matrices necessitates careful method development to avoid interference from other compounds, ensuring the results are reliable and reproducible. nih.gov

Development and Validation of Analytical Protocols (e.g., for plant extracts, bio-samples)

The development of an analytical protocol is a systematic process aimed at creating a procedure that is suitable for its intended purpose. emerypharma.comijirt.org For this compound, this typically involves selecting an appropriate chromatographic method, such as HPLC, and optimizing parameters like the mobile phase composition, column type, and detector settings to achieve adequate separation and sensitivity. mdpi.commdpi.com

Once a method is developed, it must be validated to demonstrate its reliability and accuracy. emerypharma.com Method validation is the process of confirming through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. omicsonline.orgsysrevpharm.org The validation process evaluates several key parameters, as outlined by regulatory guidelines like those from the International Council for Harmonisation (ICH). researchgate.net

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
AccuracyThe closeness of test results to the true value. sysrevpharm.org It is often determined by measuring the recovery of a known amount of analyte spiked into the sample matrix.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. sysrevpharm.org It is usually expressed as the relative standard deviation (RSD).
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
LinearityThe ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. sysrevpharm.org
RangeThe interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Throughput Screening Methodologies for Detection and Quantification

High-Throughput Screening (HTS) refers to the use of automation, robotics, and miniaturization to rapidly test a large number of samples for a specific biological or biochemical activity. bmglabtech.comyoutube.com While extensively used in drug discovery to screen large compound libraries, HTS principles can be adapted for the rapid detection and quantification of specific compounds like this compound in numerous samples. bmglabtech.comewadirect.com This is particularly useful for applications such as screening different plant varieties for high content of the compound or analyzing numerous samples in metabolic studies.

HTS methodologies leverage automated liquid handling systems, multi-well plates (e.g., 96-well or 1536-well plates), and sensitive plate readers for detection. youtube.comnih.gov For quantification of this compound, a UV-absorbance-based assay could be developed in a microplate format. The process would involve:

Sample Preparation : Automated extraction and dilution of samples in multi-well plates.

Robotic Workstation : Configuration of a robotic system for liquid handling and plate transfers. bmglabtech.com

Data Acquisition : Rapid measurement of UV absorbance at the specific λmax of the compound using a microplate reader. bmglabtech.com

Data Processing : Software automates the calculation of concentrations based on a standard curve run on the same plate.

This approach significantly increases the efficiency of analysis, allowing for the processing of thousands of samples in a fraction of the time required for traditional chromatographic methods. ewadirect.com Quantitative HTS (qHTS) can even generate concentration-response curves for every compound in a single experiment, providing rich datasets directly from the primary screen. nih.gov

Strategies for Sample Preparation and Enrichment (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analysis of this compound from complex matrices, as it aims to isolate and concentrate the analyte while removing interfering substances. nih.gov A clean sample prevents contamination of the analytical system, reduces baseline noise, and increases the sensitivity and reliability of the analysis. thermofisher.com Solid-Phase Extraction (SPE) is a powerful and widely used technique for sample preparation that has largely replaced older methods like liquid-liquid extraction (LLE). scispace.com

SPE is a selective sample preparation and purification technique that isolates one or more analytes from a liquid sample by partitioning them between a solid stationary phase (sorbent) and the liquid mobile phase. sigmaaldrich.com The process involves four main steps:

Conditioning/Equilibration : The sorbent is treated with a solvent to wet the packing material and create an environment suitable for binding the analyte. youtube.com For reversed-phase sorbents like C18, this typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). youtube.com

Loading : The sample is passed through the SPE cartridge. The analyte of interest, this compound, binds to the solid phase sorbent through specific interactions.

Washing : A solvent or solvent mixture is passed through the cartridge to wash away weakly bound impurities and matrix components, while the analyte of interest remains bound to the sorbent. youtube.com

Elution : A different solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound from the cartridge for collection. thermofisher.comyoutube.com The use of a small elution volume allows for the concentration of the analyte. thermofisher.com

The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18-silica or a polymeric sorbent) is often suitable, where retention is based on hydrophobic interactions. scispace.com SPE offers significant advantages, including higher and more reproducible recoveries, reduced consumption of organic solvents, and ease of automation. scispace.com

Pharmacological and Biochemical Activities in Pre Clinical Models

Antioxidant Efficacy and Mechanisms of Action

The antioxidant capacity of feruloylquinic acid isomers is a cornerstone of their biochemical activity. This efficacy is achieved through two primary mechanisms: the direct neutralization of reactive oxygen and nitrogen species and the upregulation of the body's endogenous antioxidant defense systems.

Feruloylquinic acids are recognized as potent direct antioxidants. The biological effects of these compounds are closely related to their free radical scavenging properties. cymitquimica.com The ferulic acid moiety, with its phenolic hydroxyl and methoxy (B1213986) groups, can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process. nih.govnih.govmdpi.com This structural feature is crucial for its ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Computational studies on the isomer 5-O-feruloylquinic acid (5-FQA) have demonstrated potent hydroperoxyl radical (a type of ROS) scavenging capacity in both polar and lipidic environments, with calculated rate constants higher than those of common antioxidants like Trolox and butylated hydroxytoluene (BHT). nih.gov The primary mechanisms for this scavenging activity are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov Experimental studies on the related isomer, 3-O-feruloylquinic acid, have provided quantitative data on its scavenging prowess against various radicals, as detailed in the table below. medchemexpress.com

Radical Species3-O-Feruloylquinic Acid IC₅₀ (mg/mL)Reference
ABTS Radical0.017 medchemexpress.com
DPPH Radical0.06 medchemexpress.com
Hydroxy Radical0.49 medchemexpress.com
Table 1: Free radical scavenging activity of 3-O-Feruloylquinic Acid, an isomer of 4-O-(E)-Feruloylquinic Acid. IC₅₀ represents the concentration required to inhibit 50% of the radical activity.

Beyond direct scavenging, feruloylquinic acids and related chlorogenic acids (CGAs) can bolster cellular defenses by activating key transcriptional pathways. nih.gov A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govmdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govsemanticscholar.org In the presence of oxidative stress or activators like FQAs, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various genes, initiating the transcription of a suite of protective antioxidant and detoxifying enzymes. nih.govmdpi.com Studies have shown that CGAs, including FQAs, are potent inducers of the Nrf2/ARE pathway. nih.govmdpi.com This activation leads to the upregulation of crucial endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1). mdpi.comresearchgate.net The ferulic acid component itself has been shown to promote Nrf2 nuclear translocation and upregulate HO-1 expression, thereby mitigating oxidative stress. researchgate.netnih.gov This Nrf2 activation establishes a positive feedback loop, where the reduction in ROS accumulation helps to inhibit pro-inflammatory pathways. nih.gov

Anti-inflammatory Effects and Modulatory Pathways

The anti-inflammatory properties of this compound are intrinsically linked to its antioxidant activities and its ability to modulate key signaling cascades that govern the inflammatory response.

Chronic inflammation is often characterized by the overproduction of pro-inflammatory mediators. Research on isomers of this compound has demonstrated a significant ability to suppress these key molecules. In pre-clinical models using RAW 264.7 macrophage cells, stimulation with lipopolysaccharide (LPS) leads to a robust inflammatory response. Treatment with 3-O-feruloylquinic acid was shown to inhibit the LPS-induced mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). medchemexpress.com

Furthermore, the compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. medchemexpress.com A related compound, 4,5-dicaffeoylquinic acid, also significantly inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2), as well as the expression of iNOS, COX-2, Tumor Necrosis Factor-α (TNF-α), IL-1β, and IL-6. semanticscholar.org This demonstrates a broad-spectrum inhibition of key inflammatory outputs.

Pro-inflammatory MediatorObserved Effect of FQA Isomers/Related CompoundsReference
Nitric Oxide (NO)Suppressed release medchemexpress.com
Prostaglandin E2 (PGE2)Inhibited production semanticscholar.org
iNOSInhibited mRNA expression medchemexpress.com
COX-2Inhibited mRNA expression cymitquimica.commedchemexpress.com
TNF-αInhibited expression semanticscholar.org
IL-1βInhibited mRNA expression medchemexpress.com
IL-6Inhibited mRNA expression medchemexpress.com
Table 2: Inhibitory effects of Feruloylquinic Acid isomers and related compounds on key pro-inflammatory mediators in pre-clinical models.

The production of pro-inflammatory mediators is controlled by upstream signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. globalsciencebooks.infosemanticscholar.org Feruloylquinic acids and their derivatives have been shown to exert their anti-inflammatory effects by modulating these pathways.

The transcription factor NF-κB is a master regulator of inflammation. globalsciencebooks.info In its inactive state, it is held in the cytoplasm, but upon stimulation (e.g., by LPS), it moves to the nucleus to trigger the expression of pro-inflammatory genes. globalsciencebooks.info Studies on 3-O-feruloylquinic acid show that it can inhibit the LPS-induced mRNA expression of NF-κB in macrophage cells. medchemexpress.com Similarly, the anti-inflammatory effects of 4,5-dicaffeoylquinic acid were found to be mediated by the suppression of NF-κB nuclear translocation. semanticscholar.org

The MAPK family of proteins (including ERK, JNK, and p38) relays extracellular signals to regulate cellular processes like inflammation and apoptosis. nih.gov Research has demonstrated that derivatives of caffeoylquinic acid can ameliorate cardiac injury by regulating the NF-κB and JNK pathways. mdpi.com Furthermore, 4,5-dicaffeoylquinic acid was shown to inhibit the phosphorylation of MAPK proteins, a key step in their activation. semanticscholar.org The constituent molecule, ferulic acid, also exerts anti-inflammatory effects by suppressing the NF-κB and MAPK pathways. nih.gov

Enzyme Modulatory Activities

This compound and its isomers can directly interact with and modulate the activity of various enzymes involved in physiological and pathological processes. This activity is distinct from the regulation of enzyme expression via signaling pathways.

One significant target is Xanthine Oxidase (XO), an enzyme that catalyzes purine (B94841) metabolism and produces superoxide (B77818) radicals as a by-product, contributing to oxidative stress. nih.gov A computational study using blind docking and molecular dynamics simulations predicted that 5-O-feruloylquinic acid shows good affinity with the active site of the XO enzyme and forms a stable complex, suggesting it acts as an inhibitor. nih.gov

Another key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2). As mentioned, FQAs can suppress the expression of COX-2, but they may also directly inhibit its enzymatic activity. cymitquimica.com The structure of feruloylquinic acid is similar to that of 3-O-caffeoylquinic acid, which is known to be an inhibitor of COX-2 activity. cymitquimica.com

Additionally, studies on the parent phenolic acids have revealed other enzyme modulatory effects. Ferulic acid, for instance, has been shown to modulate enzymes involved in purinergic signaling in isolated rat brain tissue, exhibiting the highest stimulatory activity on Na+/K+-ATPase and the highest inhibitory activity on ecto-5′ nucleotidase among the phenolic acids tested. isnff-jfb.com

Inhibition or Activation of Specific Enzymes (e.g., digestive enzymes, metabolic enzymes, oxidoreductases)

This compound and its structural relatives have demonstrated significant interactions with various enzymes critical to metabolic and physiological processes. The inhibitory activities are often linked to the ferulic acid or quinic acid moieties of the molecule.

Digestive Enzyme Inhibition: Compounds structurally related to this compound have been shown to inhibit key carbohydrate-digesting enzymes. Feruloylated arabinoxylan mono- and oligosaccharides effectively inhibit mammalian α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov This inhibitory effect is strongly correlated with the ferulic acid content, suggesting that the feruloyl group is a key pharmacophore in blocking the enzyme's active site. nih.gov This action is a recognized strategy for managing postprandial hyperglycemia. researchgate.netnih.gov

Metabolic Enzyme Inhibition:

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system, which regulates blood pressure. scienceopen.com Inhibition of ACE leads to vasodilation and a reduction in blood pressure. scienceopen.com Chlorogenic acids, a class of compounds that includes feruloylquinic acids, have been found to reduce the activity of ACE, contributing to their cardiovascular protective effects. mdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are used in the management of neurodegenerative conditions like Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. nih.govmdpi.com Ferulic acid and its derivatives have demonstrated the ability to inhibit AChE, suggesting a potential neuroprotective role for compounds like this compound. nih.govnih.gov

The table below summarizes the enzymatic inhibitory activities observed for this compound and closely related compounds.

Enzyme TargetCompound(s) StudiedModelObserved EffectReference(s)
α-Glucosidase Feruloylated OligosaccharidesHuman Caco-2 cells, Rat intestineInhibition of sucrase and maltase activity nih.gov
Xanthine Oxidase (XO) Caffeoylquinic acids, Ferulic acidIn vitro enzymatic assayCompetitive inhibition, reduced uric acid production nih.govresearchgate.netnih.gov
Acetylcholinesterase (AChE) Ferulic acid, N-trans-feruloyldopamineIn vitro enzymatic assayInhibition of enzyme activity nih.govnih.gov
Angiotensin-Converting Enzyme (ACE) Chlorogenic acidsIn vivo (mice)Reduced enzyme activity mdpi.com

Impact on ATP Production in Cellular Models

The energy currency of the cell, adenosine (B11128) triphosphate (ATP), is primarily produced through mitochondrial respiration. Pre-clinical studies suggest that feruloylquinic acid can modulate mitochondrial function. The compound has been reported to induce mitochondrial membrane depolarization. cymitquimica.com This effect could stem from an inhibition of the electron transport chain or an alteration of the proton gradient across the inner mitochondrial membrane, both of which are fundamental processes for ATP synthesis. cymitquimica.com While this suggests a potential to decrease ATP production under certain conditions, other related polyphenols have been shown to impact cellular energy pathways differently, sometimes even enhancing ATP production, indicating a complex, context-dependent interaction.

Cellular Apoptosis and Proliferation Modulation in in vitro Cell Line Models

This compound and its primary component, ferulic acid, exhibit significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. Research indicates a strong anti-proliferative effect of this compound against HT-29 human colon cancer cells.

The underlying mechanisms are often attributed to the ferulic acid moiety, which has been shown to:

Induce Apoptosis: Ferulic acid promotes programmed cell death in cancer cells by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and enhancing caspase-3 activity, a key executioner of apoptosis.

Modulate Signaling Pathways: The compound inhibits critical cell survival pathways, such as the PI3K/Akt/mTOR pathway. Downregulation of this pathway suppresses tumor cell proliferation and survival.

Induce Cell Cycle Arrest: Ferulic acid can arrest the cell cycle at specific checkpoints (e.g., G0/G1 phase), preventing uncontrolled cell division. This is achieved by down-regulating the expression of cell cycle-related proteins like CDK2, CDK4, and CDK6.

Cell Line ModelCompoundKey FindingsReference(s)
HT-29 (Colon Cancer) 4-O-Feruloylquinic acidStrong anti-proliferative activity
143B & MG63 (Osteosarcoma) Ferulic acidInhibited proliferation, induced apoptosis, caused G0/G1 phase arrest, inhibited PI3K/Akt pathway
Human Blood Cancer Cells Ferulic acidArrested cell cycle in G2/M phase

Neuroprotective Potential in in vitro and ex vivo Models

The neuroprotective properties of this compound are strongly suggested by extensive research on its constituent, ferulic acid. These studies demonstrate protection against various neurotoxic insults in neuronal cell models, such as PC-12 and SH-SY5Y cells.

Key neuroprotective mechanisms include:

Antioxidant and Anti-inflammatory Effects: Ferulic acid effectively scavenges free radicals and reduces oxidative stress, a key factor in neuronal damage during events like cerebral ischemia/reperfusion. It can also suppress inflammatory pathways in the brain.

Anti-apoptotic Activity: It protects neuronal cells from apoptosis induced by toxins or ischemic injury by inhibiting apoptotic signaling cascades.

Enzyme Inhibition: As noted previously, the inhibition of acetylcholinesterase (AChE) by ferulic acid derivatives is a significant mechanism. nih.govnih.gov By preventing the breakdown of acetylcholine, it helps maintain cholinergic function, which is compromised in conditions like Alzheimer's disease.

Antimicrobial and Antiviral Activities in Microbial Assays

This compound has been investigated for its ability to combat various pathogens.

Antiviral Activity: In vitro studies have evaluated this compound, isolated from Stemona japonica, for its activity against the Avian Influenza Virus (AIV H5N1). targetmol.comchemfaces.com

Antimicrobial Activity: The compound is reported to have antimicrobial properties against fungi, as well as gram-positive and gram-negative bacteria. While direct, extensive data on this compound against specific bacterial strains is limited, the activity of its close structural analogs provides strong supporting evidence. Chlorogenic acid, for instance, shows moderate activity against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 500 µg/mL. mdpi.com Quinic acid has also been shown to reduce E. coli colonization. mdpi.com Similarly, various natural products have demonstrated efficacy against Salmonella species, with MIC values for some compounds ranging from 8 to 256 µg/mL. researchgate.net The antibacterial action of these related phenolic acids often involves disrupting the bacterial cell wall and membrane structure. nih.gov

OrganismCompound(s) StudiedAssay/ModelKey FindingReference(s)
AIV (H5N1) 4-O-Feruloylquinic acidNeutral Red uptake assayEvaluated for antiviral activity targetmol.comchemfaces.com
Escherichia coli Chlorogenic acid, Quinic acidMicro-dilution methodModerate antibacterial activity (MIC = 500 µg/mL for chlorogenic acid) mdpi.com
Salmonella spp. Various natural anthraquinonesMicro-dilution methodAntibacterial activity observed (MICs 8-256 µg/mL) researchgate.net

Modulation of Cardiovascular System in Animal Models

Feruloylquinic acids, as part of the broader class of chlorogenic acids, are recognized for their beneficial effects on the cardiovascular system. mdpi.com They can be useful in the prevention of cardiovascular diseases. targetmol.com

Key cardiovascular modulatory effects include:

Blood Pressure Regulation: Chlorogenic acids have been shown to reduce blood pressure in animal models of hypertension. mdpi.com This antihypertensive effect is linked to at least two mechanisms: the inhibition of the angiotensin-converting enzyme (ACE) and the promotion of vasodilation. mdpi.com

Vasodilation: These compounds help relax vascular smooth muscle and improve endothelial function. mdpi.com The mechanism often involves enhancing the bioavailability of nitric oxide (NO), a potent vasodilator that activates the NO/cGMP pathway, leading to the widening of blood vessels and improved blood flow. mdpi.com

Metabolic Regulation in Non-human Models

This compound and its parent compounds, ferulic acid and chlorogenic acid, play a significant role in regulating glucose and lipid metabolism, suggesting potential in addressing metabolic disorders.

Glucose Metabolism: The link between chlorogenic acids and a reduced risk of type 2 diabetes is well-documented. hmdb.ca A primary mechanism is the inhibition of the digestive enzyme α-glucosidase, which slows carbohydrate absorption and helps manage postprandial blood glucose levels. nih.gov Furthermore, polyphenols can protect insulin-producing pancreatic β-cells from oxidative stress and improve insulin (B600854) sensitivity. frontiersin.org

Lipid Metabolism: Ferulic acid has demonstrated significant hypolipidemic effects in animal models of hyperlipidemia. nih.gov It can lower serum levels of total cholesterol, triglycerides (TG), and low-density lipoprotein-cholesterol (LDL-c). mdpi.comnih.gov Studies combining metabolomics and network pharmacology have shown that ferulic acid regulates key metabolic pathways related to lipid and amino acid metabolism to achieve its lipid-lowering effects. nih.gov It has also shown a lipid-lowering effect in in vitro models of non-alcoholic fatty liver disease (NAFLD). mdpi.com

Immunomodulatory Effects in Pre-clinical Assays

While direct studies on the immunomodulatory effects of this compound are limited, research on closely related phenolic compounds, such as other chlorogenic acid isomers and ferulic acid, provides insight into its potential activities. These compounds have been observed to modulate immune responses in various in vitro settings.

Phenolic acids, including caffeic acid, ferulic acid, and p-coumaric acid, have been shown to influence the proliferation of splenocytes, which are key immune cells. nih.gov For instance, in preclinical assays, these compounds significantly promoted the proliferation of lipopolysaccharide (LPS)-stimulated splenocytes, suggesting a potential to activate B cells and enhance the humoral immune response. nih.gov Furthermore, these phenolic acids demonstrated an ability to enhance the cytotoxic activities of natural killer (NK) cells and cytotoxic T lymphocytes (CTL), which are crucial for eliminating infected or cancerous cells. nih.gov

The immunomodulatory actions of these related compounds are often linked to their antioxidant properties, which can protect immune cells from oxidative stress and thereby support their function. nih.gov For example, caffeic and ferulic acids have been noted for their cellular antioxidant effects in macrophages and splenocytes, which occurs in conjunction with their immunomodulatory activity. nih.gov The modulation of key signaling pathways, such as the NF-κB and MAPK pathways, is another mechanism through which related compounds like 4,5-dicaffeoylquinic acid exert their anti-inflammatory and immunomodulatory effects. nih.gov

It is important to note that the immunomodulatory effects of phenolic compounds can be complex, with some studies showing immunostimulatory actions while others indicate immunosuppressive activities, depending on the specific compound, concentration, and experimental model used.

Table 1: Summary of Immunomodulatory Effects of Related Phenolic Compounds in Pre-clinical Assays

Compound(s)Experimental ModelKey FindingsPotential Mechanism of ActionReference(s)
Caffeic acid, Ferulic acid, p-Coumaric acidMurine splenocytesPromoted LPS-stimulated splenocyte proliferation; Enhanced killing activity of NK and CTL cells.Activation of B cells; Enhanced humoral immunity. nih.gov
Caffeic acidMurine peritoneal macrophagesEnhanced lysosomal enzyme activity.Activation of macrophages. nih.gov
4,5-Dicaffeoylquinic AcidRAW264.7 macrophage cellsInhibited LPS-induced expression of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).Suppression of NF-κB nuclear translocation and MAPK phosphorylation. nih.gov

Gastrointestinal Protective Effects in Animal Models

The gastrointestinal protective effects of this compound have not been extensively studied; however, research on the broader class of chlorogenic acids, to which it belongs, indicates significant gastroprotective potential in various animal models. These effects are largely attributed to their antioxidant and anti-inflammatory properties.

Studies involving chlorogenic acid (CGA) have demonstrated protective effects against gastric ulcers induced by various agents, including ethanol (B145695)/HCl and nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net In animal models of ethanol/HCl-induced gastric ulcers, pretreatment with CGA has been shown to reduce the lesioned area, inhibit neutrophil migration, and restore the levels of crucial antioxidant enzymes such as catalase, superoxide dismutase, and glutathione (B108866) peroxidase. researchgate.net This suggests that the gastroprotective mechanism involves the bolstering of the gastric mucosa's antioxidant defenses.

Furthermore, chlorogenic acid has been found to modulate inflammatory responses in the gastrointestinal tract. In NSAID-induced ulcer models, CGA was observed to block the increase of the pro-inflammatory mediator tumor necrosis factor-alpha (TNF-α). researchgate.net The protective effects of chlorogenic acid also extend to the intestines. It has been shown to enhance the intestinal barrier function and positively influence the composition of the gut microbiota, which are critical for maintaining intestinal health. rsc.orgconsensus.app

The mechanisms underlying these protective effects are multifaceted and involve the modulation of various signaling pathways. For instance, chlorogenic acid has been reported to exert its beneficial effects by modulating pathways such as MAPK, PTEN/Akt, STAT3, and NF-κB/NLRP3, all of which are involved in inflammation and cellular health. rsc.org

Table 2: Summary of Gastrointestinal Protective Effects of Chlorogenic Acid in Animal Models

CompoundAnimal ModelInducing AgentKey FindingsProposed Mechanism of ActionReference(s)
Chlorogenic Acid (CGA)Male Swiss miceEthanol/HClReduced percentage of lesioned area; Inhibited neutrophil migration; Restored levels of antioxidant enzymes (catalase, superoxide dismutase, glutathione peroxidase).Enhancement of antioxidant defense mechanisms. researchgate.net
Chlorogenic Acid (CGA)Male Swiss miceNSAIDBlocked the increase of TNF-α.Anti-inflammatory action. researchgate.net
Chlorogenic Acid (CGA)Not specifiedNot specifiedEnhances intestinal barrier function; Positively influences gut microbiota composition.Modulation of key signaling pathways (MAPK, PTEN/Akt, STAT3, NF-κB/NLRP3). rsc.orgconsensus.app

Molecular Mechanisms of Action and Signal Transduction Pathways

Investigation of Receptor Binding and Ligand-Protein Interactions

The systemic effects of 4-O-(E)-feruloylquinic acid are initiated by its interaction with various proteins. While direct receptor binding studies for this specific compound are not extensively detailed in the current literature, analysis of its constituent molecules, ferulic acid and quinic acid, as well as related chlorogenic acids, provides significant insights.

Like many dietary polyphenols, feruloylquinic acids are known to interact with plasma proteins, with Human Serum Albumin (HSA) being a primary binding partner. This interaction is crucial for the compound's transport and bioavailability in the body. Studies on related hydroxycinnamic acids reveal that binding affinity and conformational changes to HSA can be influenced by the specific isomeric structure; for instance, a 4-esteryl structure has been associated with a higher binding affinity compared to 3- or 5-esteryl structures. mdpi.com The binding of ferulic acid, a component of this compound, to HSA has been calculated to have a binding constant (K) of 2.23 × 10⁴ M⁻¹. mdpi.com These interactions are typically driven by a combination of forces including hydrophobic interactions, hydrogen bonds, and van der Waals forces. mdpi.comnih.gov

In silico molecular docking studies on ferulic acid have further elucidated these interactions, showing favorable binding affinity with various cellular receptors. These studies highlight the importance of hydrophobic and polar hydrogen interactions in the formation of stable ligand-receptor complexes. nih.gov For example, the interaction of ferulic acid with the receptor 2IOG demonstrated a strong binding affinity, indicating a stable complex. nih.gov Such findings suggest that this compound likely engages in similar multi-point interactions with its protein targets.

Table 1: Ligand-Protein Interaction Characteristics of Related Compounds
CompoundBinding PartnerBinding Affinity (Binding Constant K)Primary Interaction ForcesBinding Site
Ferulic AcidHuman Serum Albumin (HSA)2.23 × 10⁴ M⁻¹Hydrophobic, Polar Hydrogen BondsSite II (Subdomain IIIA) mdpi.com
Chlorogenic Acid (Isomers)Human Serum Albumin (HSA)Varies by isomer (e.g., 4-esteryl > 5-esteryl)Hydrophobic, Hydrogen Bonds, van der Waals forcesSite I (Subdomain IIA) mdpi.com

Modulation of Key Transcription Factors (e.g., Nrf2, NF-κB, AP-1)

This compound can exert significant influence over cellular processes by modulating the activity of key transcription factors that control gene expression related to inflammation, oxidative stress, and cell survival.

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. mdpi.com Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, inducing their expression. frontiersin.org Research on chlorogenic acids, the class to which this compound belongs, demonstrates the ability to upregulate the Nrf2/HO-1 (Heme oxygenase-1) pathway, thereby reducing oxidative stress and protecting tissues. mdpi.com Similarly, wheat bran feruloyl oligosaccharides have been shown to modulate detoxifying and antioxidant enzymes through the Nrf2 signaling pathway. nih.gov This suggests that this compound likely activates this protective pathway.

NF-κB (Nuclear factor-kappa B): The NF-κB pathway is a central regulator of inflammation. nih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. clinicaleducation.org Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6. mdpi.comnih.gov Studies have reported that chlorogenic acid derivatives can significantly regulate and inhibit the NF-κB signaling pathway, thereby alleviating inflammation. mdpi.com This inhibition can occur at various points, including the prevention of IκBα phosphorylation. nih.gov

AP-1 (Activator Protein-1): AP-1 is another transcription factor involved in cellular proliferation, differentiation, and apoptosis. Its activity can be modulated by various stimuli, including growth factors and stress signals. Research on quinic acid, a core component of this compound, has demonstrated an inhibitory effect on AP-1, contributing to its potential anticancer effects.

Regulation of Kinase and Phosphatase Signaling Cascades

Signal transduction within cells is largely governed by the activity of protein kinases and phosphatases, which add or remove phosphate (B84403) groups from target proteins, respectively. This compound and its relatives can modulate these cascades to alter cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades: The MAPK family, which includes ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, stress response, and apoptosis. researchgate.netmdpi.com These pathways consist of a three-tiered kinase cascade (MAP3K → MAP2K → MAPK). mdpi.com Chlorogenic acids have been shown to modulate these pathways, notably by inhibiting the JNK signaling cascade, which is often activated during inflammatory responses. mdpi.com

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Activation of this pathway can promote the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax. mdpi.com Research on chlorogenic acid derivatives has shown they can upregulate the PI3K/Akt pathway, thereby providing cellular protection against apoptosis. mdpi.com

While the effects on kinase cascades are increasingly documented, the specific interactions of this compound with protein phosphatases are less understood and represent an area for future investigation.

Table 2: Modulation of Signaling Pathways by Related Compounds
Signaling PathwayModulating Compound ClassObserved EffectDownstream Consequence
Nrf2/AREChlorogenic Acids / Feruloyl OligosaccharidesActivation/Upregulation mdpi.comnih.govIncreased expression of antioxidant and detoxifying enzymes (e.g., HO-1)
NF-κBChlorogenic Acid DerivativesInhibition mdpi.comDecreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
JNK (MAPK)Chlorogenic AcidsInhibition mdpi.comAttenuation of stress and inflammatory responses
PI3K/AktChlorogenic Acid DerivativesActivation/Upregulation mdpi.comEnhanced cell survival, inhibition of apoptosis
AP-1Quinic AcidInhibitionModulation of cell proliferation and apoptosis

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure

While large-scale gene expression and proteomic studies specifically for this compound are currently limited, the known effects on transcription factors allow for inferred impacts on gene and protein expression.

Exposure to the compound is expected to lead to a transcriptomic profile characterized by the upregulation of Nrf2 target genes. This includes genes encoding for antioxidant proteins (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in glutathione (B108866) synthesis. Conversely, due to the inhibition of NF-κB, a downregulation of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules would be anticipated.

Proteomic analysis is a powerful tool for identifying the direct protein targets of a compound and understanding its broader impact on the cellular proteome. mdpi.com For example, proteomic studies have been instrumental in revealing how other compounds induce mitochondrial dysfunction by identifying the downregulation of specific subunits of the electron transport chain. nih.gov Future proteomic and transcriptomic analyses of cells treated with this compound will be crucial to fully map its molecular interactions and confirm the downstream effects of the signaling pathways it modulates.

Impact on Mitochondrial Function and Cellular Bioenergetics

Mitochondria are central to cellular bioenergetics and are a key site of action for many phenolic compounds. Research indicates that feruloylquinic acid directly impacts mitochondrial function. Studies have shown that it can cause depolarization of the mitochondrial membrane, which may be linked to the inhibition of the electron transport chain or an accumulation of protons in the mitochondrial matrix. cymitquimica.com

However, the effects of related compounds suggest a more complex, potentially beneficial role. Caffeoylquinic acid derivatives, which are structurally similar, have been found to improve mitochondrial function in hepatocytes. nih.gov Specifically, certain derivatives increased maximal respiration and spare respiratory capacity, which are indicators of mitochondrial health and the cell's ability to respond to increased energy demand. nih.gov Furthermore, related compounds have been shown to protect against mitochondrial impairment during ferroptosis, a form of iron-dependent cell death. mdpi.com These compounds can reduce the generation of mitochondrial reactive oxygen species (ROS) and improve the cell's capacity to oxidize fatty acids. nih.govmdpi.com This suggests that this compound may have a modulatory role in cellular bioenergetics, potentially protecting mitochondria under certain stress conditions while altering their function in others.

Epigenetic Modulations (e.g., DNA methylation, histone modification)

Epigenetics refers to modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself. plos.org Dietary polyphenols are emerging as important epigenetic modulators. nih.gov The primary mechanisms include DNA methylation, controlled by DNA methyltransferases (DNMTs), and histone modifications like acetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). mdpi.com

While direct studies on this compound are sparse, research on its metabolites and related phenolic acids provides valuable clues. Dihydrocaffeic acid, a metabolite of caffeic acid, has been shown to decrease the level of DNA methylation in cells under stress, which can have an anti-inflammatory effect. mdpi.com Generally, hypermethylation of CpG islands in a gene's promoter region leads to gene silencing. mdpi.com By potentially inhibiting DNMTs, compounds like this compound could reactivate silenced genes.

Furthermore, phenolic acids such as gallic and ellagic acid can modulate the activity of HATs and HDACs, enzymes that control the acetylation of histones. mdpi.com Histone acetylation generally leads to a more open chromatin structure, allowing for gene transcription. By influencing these key epigenetic enzymes, this compound may contribute to a broad reprogramming of gene expression.

Interactions with Ion Channels and Membrane Transporters

Ion channels and membrane transporters are critical proteins that control the flow of ions and molecules across cellular membranes, regulating numerous physiological processes. mdpi.comnih.gov They are significant targets for many therapeutic agents. nih.gov

Currently, there is a lack of specific research detailing the interactions between this compound and specific ion channels or membrane transporters. The transport of chlorogenic acids and their metabolites across the intestinal barrier is known to be mediated by transporters like monocarboxylic acid transporters (MCT). However, direct modulatory effects of the compound on the activity of various voltage-gated or ligand-gated ion channels (e.g., for Na+, K+, Ca²⁺) have not been characterized. Given the widespread impact of phenolic compounds on cellular function, investigating the potential for this compound to modulate these membrane proteins is a critical area for future research to fully understand its pharmacological profile.

Pre Clinical Pharmacokinetics and Metabolism of 4 O E Feruloylquinic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The preclinical pharmacokinetic profile of 4-O-(E)-feruloylquinic acid, like other hydroxycinnamic acids (HCAs), is characterized by rapid absorption and extensive metabolism. Studies in animal models on structurally similar compounds, such as other chlorogenic acid isomers and ferulic acid, provide significant insights into its likely ADME properties.

Following oral administration in rats, related phenolic compounds are quickly absorbed from the gastrointestinal tract (GIT). nih.gov The absorption is not limited to the small intestine; a significant portion of these compounds reaches the colon, where they are subject to microbial metabolism. researchgate.net The distribution of HCAs and their metabolites is generally rapid, particularly to well-perfused tissues. nih.gov For instance, studies on 5-O-caffeoylquinic acid in rats showed distribution to the liver and kidneys. nih.gov Similarly, ferulic acid, a key component of this compound, has been found in the liver, lungs, spleen, and kidneys of rats, with the highest concentrations often detected in the kidneys. nih.gov Some evidence also suggests that ferulic acid can cross the blood-brain barrier in rodents. mdpi.comresearchgate.net

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Related Hydroxycinnamic Acids in Rodents

CompoundAnimal ModelKey Pharmacokinetic FindingsReference
5-O-Caffeoylquinic AcidRatRapidly absorbed; distributes to highly perfused tissues like liver and kidneys. nih.gov
Ferulic AcidRatDistributed to liver, lung, spleen, and kidney; able to cross the blood-brain barrier. nih.govmdpi.com
Trans-ferulic acid-4-β-glucosideRatLow oral absolute bioavailability (1.80%); limited distribution to the liver. researchgate.netnih.gov
4-hydroxy isoleucineRatRapidly absorbed and distributed; 11.07% recovered in urine and feces over 72 hours. nih.gov

In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a compound. nuvisan.com These assays typically utilize liver subcellular fractions like microsomes or intact cells such as hepatocytes to assess the rate of metabolic clearance. nuvisan.comspringernature.com Liver microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, making them suitable for studying oxidative metabolism. wuxiapptec.com Hepatocytes, on the other hand, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of metabolic pathways. wuxiapptec.comeuropa.eu

For a compound like this compound, incubation with liver microsomes would primarily reveal its susceptibility to Phase I reactions. However, phenolic compounds predominantly undergo Phase II conjugation. Therefore, hepatocyte-based assays are more informative for identifying key metabolites. In these systems, the disappearance of the parent compound over time is monitored to calculate parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

Metabolite identification studies using hepatocytes would likely show the formation of glucuronide and sulfate conjugates of this compound. Furthermore, hydrolysis of the ester bond to release ferulic acid and quinic acid would be a primary metabolic step. The liberated ferulic acid would then be subject to its own extensive metabolism, including glucuronidation, sulfation, and demethylation. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are employed to quantify the parent compound and identify the structures of its metabolites. springernature.combioivt.com

Role of Gut Microbiota in Biotransformation and Enterohepatic Recirculation

The gut microbiota plays a pivotal role in the biotransformation of this compound. A substantial portion of ingested chlorogenic acids, including feruloylquinic acid isomers, escapes absorption in the small intestine and reaches the colon. researchgate.net Here, the diverse microbial community metabolizes these compounds extensively. researchgate.netfrontiersin.org A key initial biotransformation step is the hydrolysis of the ester bond linking ferulic acid and quinic acid, a reaction catalyzed by microbial esterases. researchgate.net

This extensive metabolism is linked to the process of enterohepatic recirculation. wikipedia.org After absorption (either in the small intestine or as microbial metabolites from the colon), the compound and its metabolites travel to the liver where they can be conjugated, typically with glucuronic acid. wikipedia.org These conjugates are then excreted into the bile and returned to the small intestine. nih.gov In the intestine, bacterial enzymes, notably β-glucuronidases, can cleave the glucuronide conjugate, releasing the aglycone to be reabsorbed. elifesciences.org This recycling process can prolong the half-life of the compound and its metabolites in the body, potentially increasing their systemic exposure and duration of action. researchgate.net

Plasma Protein Binding and Tissue Distribution Studies

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), significantly influences its distribution and pharmacological activity, as only the unbound fraction is free to interact with target tissues. boomer.org As a phenolic acid, this compound is expected to primarily bind to albumin. boomer.orgblogspot.com Studies on its constituent, ferulic acid, have shown moderate plasma protein binding. researchgate.net The degree of binding can be influenced by the presence of other compounds that may compete for the same binding sites. researchgate.net

Tissue distribution studies in animal models indicate where the compound and its metabolites accumulate after absorption. Research on related hydroxycinnamates has shown distribution to various organs. nih.gov The highest concentrations are typically found in organs of metabolism and excretion, namely the liver and kidneys. nih.govresearchgate.net

A study in mice that consumed blackthorn flower extract, which contains related phenolic compounds, found varying distribution profiles in different tissues. researchgate.net For example, 3-O-feruloylquinic acid and 4-O-p-coumaroylquinic acid showed prominent increases in the intestine, while ferulic acid content was highest in the liver and kidneys. researchgate.net This demonstrates a specific distribution pattern that is influenced by the metabolic processes within each tissue.

Table 2: Observed Tissue Distribution of Related Phenolic Compounds in Mice

TissueProminently Increased CompoundsReference
Intestine3-O-feruloylquinic acid, 4-O-p-coumaroylqiunic acid, kaempferol pentoside, quercetin rhamnoside researchgate.net
LiverFerulic acid, quercetin 3-O-rutinoside researchgate.net
KidneysQuercetin 3-O-rutinoside, ferulic acid, 4-O-p-coumaroylquinic acid researchgate.net

Identification of Biotransformation Enzymes and Pathways (e.g., glucuronidation, sulfation)

The biotransformation of this compound involves extensive Phase II metabolism, primarily glucuronidation and sulfation. fiveable.me These conjugation reactions increase the water solubility of the compound and its metabolites, facilitating their excretion. uomus.edu.iq The enzymes responsible for these pathways are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Based on studies of structurally similar phenolic acids like caffeic acid, specific enzyme isoforms can be implicated in the metabolism of this compound. nih.govresearchgate.net

Glucuronidation: This is a major detoxification pathway for phenolic compounds. upol.cz UGTs transfer glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the substrate. uomus.edu.iq For caffeic acid, UGT1A1 and UGT1A9 have been identified as key enzymes. nih.gov It is highly probable that these or related UGT isoforms are also responsible for the glucuronidation of feruloylquinic acid and its primary metabolite, ferulic acid.

Sulfation: This pathway involves the transfer of a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by SULTs. upol.cz For caffeic and dihydrocaffeic acids, sulfation occurs preferentially on the 3-OH group and is primarily mediated by the SULT1A1 isoform, which is highly expressed in the liver and intestine. nih.govresearchgate.net SULT1A3 and SULT1E1 may also contribute to a lesser extent. nih.govresearchgate.net

In addition to conjugation, hydrolysis of the parent molecule into ferulic acid and quinic acid is a critical metabolic step, largely carried out by esterases from the gut microbiota, as mentioned previously.

Table 3: Key Phase II Enzymes in the Metabolism of Related Phenolic Acids

Enzyme FamilySpecific Isoform(s)FunctionReference
UDP-glucuronosyltransferases (UGTs)UGT1A1Catalyzes the conjugation of glucuronic acid to hydroxyl groups of phenolic acids. nih.gov
UGT1A9Also involved in the glucuronidation of phenolic acids. nih.govupol.cz
Sulfotransferases (SULTs)SULT1A1Primary enzyme responsible for the sulfation of the 3-OH group on the catechol structure. nih.govresearchgate.net
SULT1A3Contributes to the sulfation of phenolic acids. nih.govresearchgate.net
SULT1E1May generate 4-O-sulfate conjugates from certain phenolic acids. nih.govresearchgate.net

Metabolite Excretion Routes and Kinetics

Following extensive metabolism in the gut and liver, the resulting conjugates and smaller phenolic acid metabolites of this compound are primarily eliminated from the body via the kidneys. Human studies have confirmed the presence of 4-feruloylquinic acid and its metabolites in both plasma and urine after the consumption of coffee, a rich source of this compound. hmdb.caphytohub.eu

The kinetics of excretion for prodrugs and their metabolites can be complex. nih.gov After administration, the concentration of metabolites in plasma rises as the parent compound is metabolized, and then declines as the metabolites themselves are eliminated. For compounds undergoing enterohepatic recirculation, the excretion profile may show multiple peaks, reflecting the reabsorption cycles. The rate of elimination is dependent on factors such as renal clearance and the efficiency of the metabolic conjugation pathways. In preclinical animal models, excretion studies often involve collecting urine and feces over a period of 24 to 72 hours to quantify the total recovery of the administered dose. nih.gov

Strategies for Bioavailability Enhancement in Pre-clinical Formulations (e.g., nano-encapsulation for research)

The oral bioavailability of many phenolic compounds, including likely this compound, is limited by factors such as low aqueous solubility and extensive first-pass metabolism. vcu.edu In preclinical research, various formulation strategies are employed to overcome these challenges and enhance systemic exposure. upm-inc.com

Nano-encapsulation: This is a prominent strategy that involves reducing the particle size of the compound to the nanoscale. omicsonline.org Nanoparticles offer a significantly larger surface area-to-volume ratio, which can enhance the dissolution rate and saturation solubility of the compound in the gastrointestinal fluids. upm-inc.comwuxiapptec.com This improved dissolution can lead to better absorption.

Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as nanoemulsions or solid lipid nanoparticles, can improve the bioavailability of lipophilic compounds. wuxiapptec.com These formulations can enhance solubilization in the gut and may promote absorption via the lymphatic system, thereby bypassing some of the first-pass metabolism in the liver. omicsonline.org

Amorphous Solid Dispersions: This technique involves dispersing the compound in a non-crystalline, high-energy amorphous state within a polymer matrix. upm-inc.com This prevents recrystallization and increases the apparent solubility and dissolution rate, which is particularly effective for compounds with poor inherent solubility. upm-inc.com

Use of Co-solvents and Surfactants: Simple formulations using combinations of pharmaceutically acceptable co-solvents, surfactants, or complexing agents (like cyclodextrins) can also be used in preclinical studies to increase the solubility of a compound in the dosing vehicle. wuxiapptec.comijnrph.com

These strategies are valuable tools in preclinical settings to ensure that a compound reaches sufficient systemic concentrations to accurately evaluate its pharmacological and toxicological effects. wuxiapptec.com

Structure Activity Relationship Sar Studies and Analog Design

Influence of Feruloyl Moiety Modifications on Biological Activities

The feruloyl moiety, which is 4-hydroxy-3-methoxycinnamic acid, is a key determinant of the biological activity of 4-O-(E)-feruloylquinic acid. nih.gov Modifications to this part of the molecule can significantly impact its efficacy. Key structural features of the feruloyl group that influence activity include the hydroxyl and methoxy (B1213986) groups on the aromatic ring and the unsaturated side chain.

Hydroxyl and Methoxy Groups: The phenolic hydroxyl group at the C4 position and the methoxy group at the C3 position of the aromatic ring are critical for the antioxidant activity of ferulic acid and its esters. researchgate.net These groups are responsible for scavenging free radicals. Altering the number or position of these groups can modify the compound's antioxidant capacity. For instance, increasing the number of hydroxyl groups can enhance antioxidant potential.

Acylation and Alkylation: Chemical modifications such as acylation or alkylation of the phenolic hydroxyl groups can alter the lipophilicity of the molecule. frontiersin.org This change can influence its ability to cross cell membranes and may lead to a broader range of biological applications. frontiersin.org

Glycosylation: The addition of a sugar moiety (glycosylation) to the feruloyl group can affect the molecule's stability, solubility, and how it is immobilized or interacts with enzymes. nih.gov

Side Chain: The α,β-unsaturated bond in the propenoic acid side chain contributes to the molecule's chemical reactivity and is involved in various biological interactions. Saturation of this double bond generally leads to a decrease in activity.

Table 1: Impact of Feruloyl Moiety Modifications on Bioactivity
ModificationEffect on Chemical PropertyPotential Impact on Biological Activity
Alteration of -OH/-OCH3 groupsChanges in electron-donating capacityModulation of antioxidant and free-radical scavenging ability
Acylation/Alkylation of hydroxylsIncreased lipophilicityEnhanced cell membrane permeability, altered bioavailability
GlycosylationIncreased hydrophilicity, altered stabilityModified solubility and interaction with biological targets
Saturation of C=C double bondLoss of planarity and electron delocalizationReduced reactivity and potential decrease in efficacy

Role of the Quinic Acid Moiety and its Stereochemistry in Pharmacological Efficacy

The stereochemistry of the quinic acid moiety is of paramount importance. ijpsjournal.com Living systems are chiral, and thus the three-dimensional arrangement of a drug molecule can drastically affect its interaction with chiral biological targets like enzymes and receptors. nih.gov The specific spatial arrangement of the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring of quinic acid dictates how the entire molecule fits into a binding site. Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov Even subtle changes in the stereochemistry at one of the chiral centers on the quinic acid ring can lead to a significant loss or alteration of pharmacological efficacy. ijpsjournal.com

Comparative Analysis of this compound with Other Isomers

The position of the feruloyl group on the quinic acid ring significantly affects the biological properties of the resulting isomer. The most common isomers found in nature are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. hmdb.cahmdb.ca

Table 2: Comparison of Feruloylquinic Acid Isomers
IsomerPosition of Feruloyl GroupGeneral Observation
3-O-feruloylquinic acidC3Often shows distinct bioactivity profiles compared to other isomers. nih.gov
4-O-feruloylquinic acidC4Exhibits its own unique set of biological and chemical properties. nih.gov
5-O-feruloylquinic acidC5Frequently studied alongside the 3- and 4-isomers, showing variations in efficacy. hmdb.ca

The synthesis of pure individual isomers, such as 3-, 4-, and 5-O-feruloylquinic acids, is essential to accurately assess and compare their respective biological activities and metabolic fates. researchgate.net

Rational Design and Synthesis of Analogues for Targeted Bioactivity

Rational drug design is a multidisciplinary approach that leverages the understanding of SAR to create new molecules with improved therapeutic properties. nih.gov This process involves designing and synthesizing novel analogs of a lead compound, like this compound, to enhance a specific biological activity. nih.govresearchgate.net

The process begins with identifying the key pharmacophoric features of the parent molecule. For this compound, this would include the catechol-like system of the feruloyl moiety, the quinic acid core, and the ester linkage. Synthetic chemists can then create a library of analogs by systematically modifying these features. For example, they might synthesize derivatives with different substituents on the aromatic ring, alter the length or flexibility of the linker between the two main moieties, or replace the quinic acid with other cyclic systems. rsc.org Each new analog is then tested to determine how the modification has affected its biological activity, providing further insight into the SAR and guiding the design of the next generation of compounds. rsc.org

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating SAR. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how a ligand, such as this compound, interacts with its biological target at a molecular level. nih.govjddtonline.info

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. esisresearch.orgeurekaselect.com By docking this compound and its analogs into the active site of a target protein, researchers can visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This helps to explain why certain structural features are essential for activity and provides a rational basis for designing new analogs with improved binding affinity. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates and thereby accelerating the drug discovery process.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the complex structure-activity relationships of this compound and for the rational design of new therapeutic agents. nih.gov

Chemical Synthesis and Derivatization Approaches for Research Purposes

Total Synthesis Strategies and Methodological Advancements

The total synthesis of 4-O-(E)-feruloylquinic acid and its isomers typically starts from commercially available D-(−)-quinic acid. A common and effective strategy involves the esterification of a suitably protected quinic acid derivative with an activated ferulic acid derivative. researchgate.net This approach allows for the regioselective formation of the ester bond at the C-4 hydroxyl group of the quinic acid backbone.

Methodological advancements have focused on improving the efficiency and yield of this process. One key challenge is the selective protection of the multiple hydroxyl groups on the quinic acid molecule to direct the feruloylation to the desired position. researchgate.net

A representative synthetic approach is outlined below:

Protection of Quinic Acid : D-(−)-quinic acid is treated with reagents to protect the C-3, C-5, and carboxyl groups, leaving the C-4 hydroxyl group available for esterification.

Activation of Ferulic Acid : Ferulic acid is converted into a more reactive form, such as an acyl chloride (feruloyl chloride), to facilitate the esterification reaction. researchgate.net

Esterification : The protected quinic acid is reacted with the activated ferulic acid derivative in the presence of a base or coupling agent to form the ester linkage at the C-4 position. researchgate.net

Deprotection : All protecting groups are removed under specific conditions, typically acidic hydrolysis, to yield the final product, this compound. researchgate.net

Synthetic StrategyKey Starting MaterialsKey ReactionsReported Overall Yield
Esterification of Protected Quinic AcidD-(−)-quinic acid, Ferulic acidProtection of hydroxyl groups, Acyl chloride formation, Esterification, Deprotection15% for 4-O-isomer researchgate.net
Knoevenagel CondensationQuinic acid ester, Malonate, VanillinKnoevenagel condensation19% for 5-O-isomer researchgate.net

Semi-synthetic Modifications and Regioselective Derivatization

Semi-synthetic modifications of this compound and related natural compounds are pursued to create novel derivatives with potentially enhanced biological activities or to serve as probes for studying molecular mechanisms. These modifications often target the specific functional groups within the molecule, such as the hydroxyl groups on the quinic acid or ferulic acid moieties.

Regioselective derivatization is crucial for these modifications, aiming to alter only a single, specific position on the molecule. This can be achieved through:

Enzymatic Reactions : Utilizing enzymes that exhibit high specificity for certain hydroxyl groups.

Protecting Group Chemistry : Sequentially protecting and deprotecting hydroxyl groups to expose a single site for chemical reaction.

For example, research into the metabolism of feruloylquinic acids has led to the chemical synthesis of potential human metabolites, such as sulfated and glucuronidated conjugates. researchgate.net The synthesis of 5-O-feruloylquinic acid 4'-O-sulfate and 4'-O-glucuronide required a multi-step process involving regioselective protection and subsequent enzymatic or chemical conjugation at the 4'-hydroxyl group of the feruloyl moiety. researchgate.net Such semi-synthetic analogs are invaluable as analytical standards for identifying and quantifying metabolites in biological samples. researchgate.net

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rroij.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing more sustainable synthetic routes. sigmaaldrich.combdu.ac.in

Key principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org For instance, catalytic reactions are preferred over stoichiometric ones because they generate less waste. acs.org

Use of Renewable Feedstocks : The synthesis starts from D-(−)-quinic acid, which can be sourced from renewable plant materials, aligning with this principle. bdu.ac.in

Reduce Derivatives : Minimizing the use of protecting groups reduces the number of synthetic steps and the amount of reagents and waste generated. sigmaaldrich.comacs.org Developing more selective catalysts or enzymatic methods can help avoid the need for extensive protection-deprotection sequences. acs.org

Safer Solvents and Auxiliaries : Choosing environmentally benign solvents, such as water or supercritical CO2, over volatile and hazardous organic solvents (e.g., dichloromethane, chloroform) is a primary goal. bdu.ac.in

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.combdu.ac.in Biocatalytic processes often operate under mild conditions, offering an energy-efficient alternative. rroij.com

Green Chemistry PrincipleApplication in this compound Synthesis
Atom EconomyEmploying catalytic methods to reduce stoichiometric waste. acs.org
Use of Renewable FeedstocksUtilizing D-(−)-quinic acid derived from plant sources. bdu.ac.in
Reduce DerivativesMinimizing protection/deprotection steps through regioselective enzymatic or catalytic reactions. sigmaaldrich.com
Safer SolventsReplacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) where possible. bdu.ac.in
Energy EfficiencyUsing enzyme-catalyzed reactions that proceed under mild temperature and pressure conditions. rroij.com

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. rug.nlnih.gov Enzymes, particularly lipases, are often used for their ability to catalyze reactions with high regioselectivity and stereoselectivity under mild conditions, which can circumvent the need for complex protection and deprotection steps common in purely chemical syntheses. nih.gov

In the context of feruloylquinic acid derivatives, enzymes can be used for the regioselective esterification step. For instance, Candida antarctica lipase (B570770) A has been successfully used for the direct synthesis of 4-O-cinnamoyl derivatives of quinic acid. datapdf.com This enzymatic approach involved the transesterification of quinic acid with vinyl esters of cinnamic acids. While this specific study noted an inhibitory effect with ferulate derivatives, the principle demonstrates the potential of biocatalysis in this area. datapdf.com

A general chemoenzymatic strategy could involve:

Chemical preparation of a suitable acyl donor, such as vinyl ferulate.

Enzyme-catalyzed regioselective acylation of unprotected quinic acid with the acyl donor in a suitable solvent system.

Purification of the desired this compound isomer.

This approach can lead to higher yields and purity by minimizing the formation of unwanted isomers and side products. nih.gov

Production and Purity Assessment of Research-Grade Compound

The production of research-grade this compound, whether through isolation from natural sources or chemical synthesis, requires rigorous purification and quality control to ensure high purity and correct structural identity.

Purification Methods: Preparative high-performance liquid chromatography (HPLC) is a common and effective method for purifying this compound from synthetic reaction mixtures or natural extracts. chemfaces.com This technique allows for the separation of closely related isomers, resulting in a compound with high purity, often exceeding 95%. chemfaces.comtargetmol.com

Purity and Structure Assessment: A combination of analytical techniques is employed to confirm the identity and assess the purity of the final compound. moravek.com

High-Performance Liquid Chromatography (HPLC) : Used to determine the percentage purity of the compound by analyzing the area of the product peak relative to any impurity peaks. moravek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the position of the feruloyl group on the quinic acid ring. chemfaces.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. chemfaces.comnih.gov

Ultraviolet (UV) Spectroscopy : Provides information about the chromophore of the molecule, which is characteristic of the ferulic acid moiety. chemfaces.com

Research-grade this compound is typically supplied as a powder and should be stored at low temperatures (e.g., -20°C) to prevent degradation. targetmol.comsustainable-bio.com

TechniquePurpose in Quality Assessment
Preparative HPLCPurification of the compound to achieve high purity (>95%). chemfaces.com
Analytical HPLCQuantification of purity. moravek.com
NMR SpectroscopyStructural elucidation and confirmation. chemfaces.com
Mass Spectrometry (MS)Confirmation of molecular weight and formula. chemfaces.com
UV SpectroscopyConfirmation of the feruloyl chromophore. chemfaces.com

Synergistic Interactions and Combination Research

Synergistic Effects with Other Phytochemicals (e.g., other chlorogenic acids, flavonoids)

While direct experimental studies detailing the synergistic interactions of isolated 4-O-(E)-Feruloylquinic Acid with other specific phytochemicals are limited, the broader context of polyphenol interactions suggests a high potential for such effects. The efficacy of plant extracts is often attributed to the combined, synergistic action of a variety of constituents rather than a single compound.

In a study on Withania chevalieri, an ethanolic extract containing this compound alongside other phenolic acids, flavonoids, and terpenes demonstrated synergistic antifungal effects when combined with the conventional drug terbinafine. researchgate.net This suggests that the complex mixture of phytochemicals, including this compound, works together to enhance the efficacy of the therapeutic agent, a principle that likely extends to interactions between the phytochemicals themselves. researchgate.net Research on related compounds, such as chicoric acid (a dicaffeoyltartaric acid), has shown synergistic antioxidant and anti-inflammatory activity when combined with the flavonoid luteolin, further supporting the concept of synergy among plant-derived phenolics.

Interactions with Conventional Therapeutic Agents in Pre-clinical Models (excluding clinical trial data)

Pre-clinical research highlights the potential of this compound, often as a component of plant extracts, to interact with conventional therapeutic agents, particularly in the context of antimicrobial and anticancer applications.

An ethanolic extract of Withania chevalieri, which contains this compound, was found to have synergistic effects when used with the antifungal drug terbinafine. researchgate.net This finding points to the compound's potential role in combination therapies to enhance the efficacy of existing drugs. researchgate.net In the realm of oncology, extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116, HT-29), breast cancer (MCF-7), and prostate cancer (DU-145, PC3) cells. nih.govnih.gov For instance, a study involving a crude extract in combination with the chemotherapy drug cisplatin (B142131) showed an augmented decrease in the viability of A549 lung cancer cells compared to either agent alone. researchgate.net While these studies establish the anticancer potential of the extracts, the specific contribution and interactive mechanism of this compound within these combinations require further investigation with the purified compound.

Impact on Microbiome Composition and Function

The gut microbiota plays a pivotal role in metabolizing dietary compounds, including polyphenols, which in turn can modulate the composition and function of the microbial community. Research indicates that this compound interacts with gut microbes, primarily through metabolic transformation.

An in vitro study using a multi-unit colon model (MICODE) demonstrated that colonic bacteria can metabolize feruloylquinic acids from eggplant extracts. unimore.it The primary metabolite produced from this microbial action was identified as 3-(3′-hydroxyphenyl)propanoic acid. unimore.it This transformation highlights a direct functional interaction between the compound and the gut microbiota, which alters the structure of the polyphenol and may produce metabolites with their own distinct biological activities. While the bioavailability of many hydroxycinnamic acids is low in the small intestine, their metabolism by the colonic microbiota is key to their health effects, as they can exert anti-inflammatory and anti-proliferative activities locally in the colon. nih.gov

Poly-pharmacological Investigations and Multi-target Modulation

Poly-pharmacology, the concept that a single compound can interact with multiple targets, is central to understanding the therapeutic effects of many natural products. In recent years, in silico methods like network pharmacology and molecular docking have been used to predict the multi-target mechanisms of compounds like this compound, primarily in the context of anti-inflammatory and anticancer activities.

The table below summarizes findings from various network pharmacology studies, indicating the predicted protein targets and associated biological pathways for this compound.

Source/FormulaPredicted Protein TargetsAssociated Biological PathwaysPredicted Therapeutic Effect
Shiyiwei Golden PillALB, IL6, TNF, AKT1, EGFRPI3K/Akt/FoxO Signaling PathwayAnti-inflammatory
Ning Fei Ping Xue DecoctionSMAD4, p53, HIF-1Not specifiedAcute Respiratory Distress Syndrome
Pterocarpus dalbergioides FruitsTNF, IL6, AKT1, CCL2TNF Signaling Pathway, Lipid and AtherosclerosisAnti-inflammatory

Future Research Directions and Emerging Academic Applications

Advanced Omics Technologies in Mechanistic Elucidation

To fully understand the biological significance of 4-O-(E)-Feruloylquinic Acid, future research will increasingly rely on advanced "omics" technologies. These high-throughput methods allow for a comprehensive, system-wide view of molecular changes within a biological system in response to the compound. Integrating data from metabolomics, transcriptomics, and proteomics can provide a more complete picture of its mechanisms of action. mdpi.com

Metabolomics: This approach can identify and quantify the complete set of small-molecule metabolites in a cell or organism. Applying metabolomics would reveal how this compound is absorbed, distributed, metabolized, and excreted. It can also uncover changes in endogenous metabolic pathways, providing clues to its physiological effects. For instance, studies on other plant compounds have successfully used metabolomics to identify key metabolites and affected pathways. mdpi.com

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can show how this compound influences gene expression. This can help identify the specific genes and signaling pathways that are activated or suppressed by the compound, offering insights into its molecular targets. The combination of transcriptomics with metabolomics has been effectively used to reveal stress response mechanisms in various plants. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. Proteomics can identify proteins that directly bind to this compound or whose expression levels are altered following exposure. This information is crucial for understanding the functional consequences of the gene expression changes observed in transcriptomics.

Table 1: Application of Omics Technologies in this compound Research
Omics TechnologyObjectivePotential Findings
MetabolomicsTo profile the metabolic fate and impact of the compound.Identification of metabolites, elucidation of metabolic pathways, discovery of biomarkers for its effects.
TranscriptomicsTo analyze changes in gene expression.Identification of regulated genes and molecular pathways (e.g., inflammation, antioxidant response).
ProteomicsTo study the effects on protein expression and interaction.Discovery of protein targets, understanding of post-translational modifications, and functional outcomes.

Exploration of this compound as a Biochemical Probe or Research Tool

Beyond its direct therapeutic potential, there is an opportunity to develop this compound as a specialized tool for biochemical research. By modifying its structure, for example, through isotopic labeling or the attachment of fluorescent tags, it could be used as a probe to investigate complex biological processes. Such a tool would enable researchers to track its journey through cells, identify its binding partners, and visualize its localization within subcellular compartments. This approach would be invaluable for validating molecular targets identified through omics studies and for elucidating the precise mechanisms by which it exerts its effects.

Development of Advanced in vitro and Animal Models for Specific Disease Interventions

To bridge the gap between basic research and potential clinical applications, the development of more sophisticated disease models is essential. Future studies on this compound will benefit from moving beyond traditional 2D cell cultures to more physiologically relevant systems. rouken.bio

Advanced in vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the complex architecture and cell-cell interactions of human tissues. rouken.biounifi.it These models, including liver organoids or vascular spheroids, could be used to study the effects of this compound on diseases like drug-induced liver injury or cardiovascular conditions in a human-relevant context. unifi.itnih.gov Organ-on-a-chip technologies, which simulate the functions of human organs, represent another frontier for testing the compound's efficacy and metabolism. nih.gov

Specific Animal Models: While general animal models are useful, future research should employ models that are specifically designed to investigate diseases where this compound shows promise. nih.govnih.gov For example, transgenic mouse models of neurodegenerative diseases or chemically-induced models of chronic inflammation could provide critical insights into the compound's therapeutic potential and in vivo mechanisms. researchgate.net The use of such targeted models is necessary to develop mitigation strategies and prevent disease. nih.gov

Biotechnological Production and Optimization Strategies

The limited availability of this compound from natural sources poses a challenge for extensive research and potential commercialization. Therefore, developing efficient and scalable production methods is a key area of future research.

Chemical Synthesis: While chemical synthesis offers a high degree of control and purity, the complexity of the molecule requires multi-step processes. researchgate.net Research is ongoing to optimize these synthetic routes to improve yields and reduce costs, making the compound more accessible for study. nih.govderpharmachemica.com

Biotechnological Production: A promising alternative is the use of engineered microorganisms. mdpi.comnih.gov By introducing the necessary biosynthetic pathways from plants into microbes like E. coli or yeast, it may be possible to produce this compound through fermentation. This approach offers the potential for sustainable, cost-effective, and large-scale production. nih.gov Future work will focus on optimizing metabolic pathways and fermentation conditions to maximize yields.

Table 2: Comparison of Production Strategies for this compound
StrategyAdvantagesChallenges
Extraction from PlantsNatural source.Low abundance, complex purification, batch-to-batch variability.
Chemical SynthesisHigh purity, controlled process.Complex multi-step reactions, potentially costly precursors, use of harsh chemicals. researchgate.netnih.gov
Microbial FermentationPotentially scalable, sustainable, and cost-effective.Requires complex metabolic engineering, optimization of strains and fermentation processes. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com These technologies can be applied to this compound research in several ways:

Target Identification and Drug Repurposing: AI algorithms can analyze vast biological datasets to predict new molecular targets for this compound. nih.gov This could uncover novel therapeutic applications for the compound beyond its currently understood activities.

Compound Optimization: Machine learning models can predict how structural modifications to this compound would affect its activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This in silico approach, known as de novo drug design, can guide the synthesis of new derivatives with improved therapeutic profiles, accelerating the optimization process. nih.govresearchgate.net

Formulation Development: AI can also be used to optimize the formulation of the compound to enhance its stability and bioavailability, which is a critical step in developing it for potential therapeutic use. sciensage.info

Q & A

Basic Research Questions

Q. How can 4-O-(E)-feruloylquinic acid be reliably detected and quantified in complex biological or botanical matrices?

  • Methodology : Use high-performance liquid chromatography with diode-array detection (HPLC-DAD) combined with chemometric tools (e.g., similarity analysis, principal component analysis) to establish fingerprints and quantify the compound. Validation parameters (linearity, recovery, precision) must meet pharmacopeial standards. For example, in Jieze lotion analysis, 4-O-feruloylquinic acid was quantified at 115.381–189.702 μg·mL⁻¹ using a validated HPLC-DAD method .
  • Key Challenge : Differentiating co-eluting isomers (e.g., 3-O-, 4-O-, and 5-O-feruloylquinic acids) requires optimized chromatographic conditions and reference standards.

Q. What analytical techniques are recommended for distinguishing 4-O-feruloylquinic acid from its positional isomers?

  • Methodology : Employ LC-MSⁿ (n=3–4) to analyze fragmentation patterns. The 4-O-isomer produces a base peak at m/z 173 due to quinic acid dehydration, whereas the 5-O-isomer shows a base peak at m/z 191. Hierarchical keys based on acyl migration and stereochemical relationships can aid identification without standards .
  • Critical Consideration : Fragmentation behavior is influenced by 1,2-acyl participation and transient 1,3-syn-diaxial conformers of the quinic acid moiety .

Q. How can researchers assess the in vitro bioactivity of 4-O-feruloylquinic acid, such as its antiviral or antidiabetic potential?

  • Methodology :

  • Antiviral : Use Neutral Red uptake assays in cell cultures (e.g., H5N1 avian influenza virus) to measure inhibition of viral replication .
  • Antidiabetic : Evaluate α-glucosidase or α-amylase inhibition via spectrophotometric assays, comparing IC₅₀ values against acarbose .
    • Validation : Ensure compound purity (>90%) via NMR and ESI-MS to exclude confounding effects from impurities .

Advanced Research Questions

Q. What experimental approaches are used to study the metabolic fate of 4-O-feruloylquinic acid in humans?

  • Methodology :

  • Phase II Metabolism : Incubate the compound with recombinant sulfotransferases (SULT1A1, SULT1E1) or UDP-glucuronosyltransferases (UGT1A1, UGT1A9) and confirm metabolite formation (e.g., 4′-O-sulfate) via HPLC-MS matching with synthetic standards .
  • Tracer Studies : Use stable isotope-labeled 4-O-feruloylquinic acid to track absorption and conversion in vivo, coupled with LC-MS/MS for metabolite profiling .
    • Key Finding : Sulfation dominates over glucuronidation in human metabolism, with no glucuronide conjugates detected in vitro .

Q. How can molecular docking studies elucidate the mechanism of 4-O-feruloylquinic acid’s interaction with therapeutic targets like COX-2?

  • Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between 4-O-feruloylquinic acid and COX-2 active sites.
  • Validation : Compare binding energies (e.g., −282 kJ/mol for feruloylquinic acid vs. −320 kJ/mol for chlorogenic acid) and identify critical residues (e.g., Pro153, Pro156) via hydrogen bonding and hydrophobic interaction analysis .
    • Limitation : Lower binding energy compared to analogs suggests weaker COX-2 inhibition, necessitating in vitro validation .

Q. What experimental models are suitable for investigating the gastric absorption of 4-O-feruloylquinic acid?

  • Methodology :

  • In Vitro Permeability : Use cultured gastric epithelial monolayers (e.g., MKN-28 cells) under acidic apical conditions (pH ~2.5) to measure apparent permeability coefficients (Papp). Passive diffusion dominates (linear concentration dependence), but carrier-mediated uptake may occur for 4-acyl isomers .
  • Metabolite Profiling : Identify gastric metabolites (e.g., isoferulic acid) via LC-MSⁿ to confirm intraluminal biotransformation .

Data Contradiction and Resolution

Q. How can conflicting reports on 4-O-feruloylquinic acid’s bioavailability and bioactivity be reconciled?

  • Contradiction : Despite high dietary intake (e.g., coffee), plasma levels of intact 4-O-feruloylquinic acid are low, yet in vitro studies suggest potent bioactivity .
  • Resolution :

  • Metabolite Activity : Focus on sulfated/glucuronidated metabolites, which may retain or enhance bioactivity.
  • Synergistic Effects : Evaluate combinatorial interactions with other phenolics (e.g., caffeoylquinic acids) in complex matrices .

Methodological Best Practices

Q. What protocols are recommended for isolating 4-O-feruloylquinic acid from plant sources?

  • Extraction : Use ethanol or methanol (60–80%) with acidification (0.1% formic acid) to stabilize phenolic compounds.
  • Purification : Employ semi-preparative HPLC with C18 columns and UV detection (320 nm). Validate purity (>95%) via ESI-MS and ¹H/¹³C NMR .

Q. How can researchers study the role of 4-O-feruloylquinic acid in plant stress responses?

  • Experimental Design : Expose coffee plants to high-light stress and analyze leaf extracts via LC-MS. Annotate feruloylquinic acid derivatives using spectral libraries and quantify changes relative to control plants .
  • Functional Validation : Use gene knockout/overexpression models to link biosynthesis pathways (e.g., phenylpropanoid metabolism) to stress tolerance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.